molecular formula C19H24N6O2 B3034159 4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol CAS No. 1415559-37-3

4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol

Cat. No. B3034159
CAS RN: 1415559-37-3
M. Wt: 368.4 g/mol
InChI Key: CSGQVNMSRKWUSH-UHFFFAOYSA-N
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Description

The compound "4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol" is a heterocyclic molecule that appears to be designed for biological activity, given its structural features that are common in drug design, such as the presence of a piperidine ring and a pyrrolo[1,2-f][1,2,4]triazine moiety. These features are indicative of potential kinase inhibition properties, as seen in related compounds that target growth factor receptors like VEGFR-2 and FGFR-1 .

Synthesis Analysis

The synthesis of related pyrrolo[1,2-f][1,2,4]triazine derivatives typically involves multi-step reactions that may include the formation of pyrrolylpyridinium salts, as seen in the synthesis of methyl 4-aminopyrrole-2-carboxylates . The synthesis of similar triazine-based compounds involves the construction of the triazine ring followed by the introduction of various substituents, including arylamino groups and piperidine rings, to achieve the desired biological activity .

Molecular Structure Analysis

The molecular structure of the compound likely features a pyrrolo[1,2-f][1,2,4]triazine core, which is a fused heterocyclic system that provides a rigid scaffold for interaction with biological targets. The presence of a 3-methoxyphenylamino group suggests potential for specific binding interactions, possibly through hydrogen bonding or π-π stacking . The piperidin-3-ol moiety could confer additional hydrogen bonding capabilities and influence the overall conformation of the molecule.

Chemical Reactions Analysis

Compounds with a pyrrolo[1,2-f][1,2,4]triazine core can undergo various chemical reactions, including nucleophilic substitution and catalytic reduction . The presence of amino groups in the structure suggests that the compound could participate in reactions typical for amines, such as the formation of amides or Schiff bases. Additionally, the triazine ring can be involved in nucleophilic aromatic substitution reactions, as seen in the decomposition of 4-arylamino-1,2,3-benzotriazines .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. The presence of heteroatoms and aromatic systems suggests moderate to high lipophilicity, which could be important for oral bioavailability . The basic piperidine and amino groups could affect the compound's solubility and ionization state at physiological pH, which are critical factors for absorption and distribution within the body. The methoxy group could influence the metabolic stability of the compound, as seen in the synthesis and SAR of related VEGFR-2 kinase inhibitors .

Scientific Research Applications

Metabolism and Disposition in Oncology

4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol, known as BMS-690514, is an oral selective inhibitor developed for treating non–small-cell lung cancer and metastatic breast cancer. It undergoes extensive metabolism via multiple pathways, with significant excretion in both bile and urine. The compound is rapidly absorbed and primarily cleared by metabolism, involving direct glucuronidation and hydroxylation (Christopher et al., 2010).

In Vitro Metabolic Pathways and Drug Interaction Potential

BMS-690514 is metabolized by cytochrome P450 (CYP) enzymes, particularly CYP3A4, CYP2D6, and CYP2C9. It does not cause direct or time-dependent inhibition of these enzymes, suggesting a low likelihood of clinically relevant drug-drug interactions. This characteristic is important for its potential use in patients undergoing various pharmacological treatments (Hong et al., 2011).

Antimicrobial Activities

Some derivatives of 1,2,4-triazol-3-one, a structural component of BMS-690514, have been synthesized and shown to possess good to moderate antimicrobial activities against various test microorganisms. This suggests potential applications of BMS-690514 derivatives in developing new antimicrobial agents (Bektaş et al., 2007).

Mechanistic Studies in Metabolism

BMS-690514 undergoes a unique metabolic transformation, where its pyrrolotriazine group is converted to a hydroxypyridotriazine group. This transformation is mediated by P450 enzymes and involves an unusual structural change. Understanding this metabolic pathway can provide insights into the drug's pharmacokinetics and potential interactions with other substances (Hong et al., 2011).

Synthesis and SAR of VEGFR-2 Kinase Inhibitors

BMS-690514's synthesis is tailored to inhibit VEGFR-2 kinase, which is crucial in cancer therapy. The compound's structure-activity relationship (SAR) has been studied to enhance its efficacy against this target. This research contributes to the development of more effective cancer therapeutics (Borzilleri et al., 2005).

Safety and Hazards

The compound is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) .

properties

IUPAC Name

4-amino-1-[[4-(3-methoxyanilino)pyrrolo[2,1-f][1,2,4]triazin-5-yl]methyl]piperidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N6O2/c1-27-15-4-2-3-14(9-15)23-19-18-13(5-8-25(18)22-12-21-19)10-24-7-6-16(20)17(26)11-24/h2-5,8-9,12,16-17,26H,6-7,10-11,20H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQVNMSRKWUSH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC=NN3C2=C(C=C3)CN4CCC(C(C4)O)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol
Reactant of Route 2
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol
Reactant of Route 3
Reactant of Route 3
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol
Reactant of Route 4
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol
Reactant of Route 5
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol
Reactant of Route 6
4-Amino-1-((4-(3-methoxyphenylamino)pyrrolo[1,2-f][1,2,4]triazin-5-yl)methyl)piperidin-3-ol

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